molecular formula C15H19ClO3Si B145448 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one CAS No. 129119-77-3

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B145448
CAS No.: 129119-77-3
M. Wt: 310.85 g/mol
InChI Key: KYVMSLGJGOLZRF-UHFFFAOYSA-N
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Description

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one is a coumarin derivative featuring a chlorodimethylsilyl-functionalized propoxy chain at the 7-position and a methyl group at the 4-position of the chromen-2-one core. This compound is synthesized via nucleophilic substitution, where 7-hydroxy-4-methyl-chromen-2-one reacts with 1-bromo-3-chloropropane derivatives in the presence of a base (e.g., anhydrous potassium carbonate) . The chlorodimethylsilyl group introduces hydrophobicity and silicon-based reactivity, making it distinct from conventional halogenated or alkyl-substituted coumarins. Its molecular formula is C₁₆H₂₀ClO₃Si, with a molecular weight of 332.86 g/mol .

Properties

IUPAC Name

7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVMSLGJGOLZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Concentrated sulfuric acid or Lewis acids such as FeCl₃ are employed to accelerate the condensation.

  • Solvent System : The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or under solvent-free conditions at elevated temperatures (80–120°C)5.

  • Yield : Standard procedures report yields of 70–85% for 7-hydroxy-4-methylcoumarin, though this varies with the choice of catalyst and reaction time5.

The introduction of the chlorodimethylsilylpropoxy group at the 7-position of 4-methylcoumarin is achieved through a nucleophilic substitution or silylation reaction. This step requires careful control of reaction conditions to avoid premature hydrolysis of the silyl group.

Nucleophilic Substitution Reaction

The hydroxyl group of 7-hydroxy-4-methylcoumarin reacts with 3-chloropropyldimethylchlorosilane in the presence of a base. Key parameters include:

ParameterDetails
Base Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
Solvent Anhydrous DMF or tetrahydrofuran (THF)
Temperature Reflux conditions (80–100°C)
Reaction Time 12–24 hours
Yield 60–75% after purification by column chromatography.

The mechanism involves deprotonation of the phenolic oxygen, followed by nucleophilic attack on the silicon-bound chlorine atom. The use of aprotic solvents minimizes side reactions, such as silanol formation.

Catalytic Methods and Additives

Recent advances in silylation chemistry, as demonstrated in iron-catalyzed C─H functionalization, highlight the role of additives like lithium bistriflimide (LiNTf₂) in enhancing reaction efficiency. For example:

  • Catalyst : Cyclopentadienyliron dicarbonyl complexes ([Cp*Fe(CO)₂(thf)]⁺) facilitate silyl group transfer under mild conditions.

  • Electrophilic Silylation : Triisopropylsilyl triflate (TIPSOTf) serves as a superior silylating agent compared to chlorosilanes, offering higher functional group tolerance.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enable precise control over reaction parameters (e.g., temperature, residence time), reducing by-product formation and improving yield consistency. For instance:

  • Residence Time : Optimized to 30–60 minutes for the silylation step.

  • Throughput : Capable of producing kilogram-scale batches with >90% purity.

Process Optimization

  • Solvent Recovery : DMF and THF are recycled via distillation, reducing environmental impact.

  • Quality Control : In-line spectroscopic monitoring (e.g., FTIR) ensures real-time tracking of silylation progress.

Characterization and Quality Control

Spectroscopic Methods

  • ¹H/¹³C NMR : Confirms the substitution pattern and integrity of the silyl ether group. Key signals include the methyl singlet (δ 0.2–0.5 ppm for Si(CH₃)₂) and the coumarin carbonyl (δ 160–165 ppm).

  • IR Spectroscopy : Absorbance at 1250 cm⁻¹ (Si─C) and 1700 cm⁻¹ (C=O) validates functional group incorporation.

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection (λ = 320 nm) achieves >99% purity for pharmaceutical-grade material.

Comparative Analysis of Preparation Methods

Academic vs. Industrial Approaches

AspectAcademic MethodIndustrial Method
Catalyst Homogeneous (e.g., K₂CO₃)Heterogeneous (e.g., immobilized Fe catalysts)
Solvent DMF/THFRecycled solvents
Yield 60–75%85–90%
Scale MillimolarMulti-kilogram

Yield and Efficiency Considerations

  • Academic : Focus on functional group compatibility and mechanistic studies.

  • Industrial : Emphasizes cost-effectiveness and waste reduction .

Chemical Reactions Analysis

Types of Reactions

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The chromenone core can undergo oxidation to form different derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Formation of silyl ethers or other substituted derivatives.

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of dihydrochromenone derivatives.

Scientific Research Applications

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its coumarin core.

    Industry: Utilized in the formulation of adhesives, coatings, and paints due to its surfactant properties.

Mechanism of Action

The mechanism of action of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the coumarin core.

    Pathways: The compound can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Propoxy Chain

Halogenated Propoxy Derivatives
Compound Name Substituent Yield Melting Point (°C) Key Spectral Data (¹H NMR) Reference
7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one -O-(CH₂)₃-Cl 60% 60–65 δ 2.16–2.21 (m, 2H), 3.78 (t, 2H, J = 6.50 Hz)
7-(3-Iodopropoxy)-4-phenyl-2H-chromen-2-one -O-(CH₂)₃-I (with 4-phenyl) 81%* N/A δ 4.15 (t, 2H, J = 5.50 Hz), 6.16 (s, 1H)
Target Compound -O-(CH₂)₃-Si(CH₃)₂Cl N/A N/A Data not explicitly reported; inferred from precursors

Notes:

  • The target compound’s chlorodimethylsilyl group enhances steric bulk and silicon-mediated reactivity compared to simple halogenated analogues.
  • Iodinated derivatives (e.g., ) show higher yields (81%) but require harsher conditions (e.g., 90°C reflux).
Nitrogen-Containing Propoxy Derivatives
Compound Name Substituent Yield Melting Point (°C) Biological Activity Reference
7-(3-(Benzothiazol-2-ylamino)propoxy)-4-methyl-2H-chromen-2-one -O-(CH₂)₃-NH-Benzothiazole 47–72% N/A Dopamine D2/5-HT2A antagonism
7-(3-(3,3-Dinitroazetidin-1-yl)propoxy)-4-methyl-2H-chromen-2-one -O-(CH₂)₃-N-C₃H₅(NO₂)₂ 27% 78.5–79.6 Anti-cholangiocarcinoma

Key Observations :

  • Nitrogen-containing substituents (e.g., benzothiazole, dinitroazetidine) impart biological activity but reduce synthetic yields (10–30%) due to complex reaction pathways .
  • The target compound’s silicon group may offer orthogonal reactivity for bioconjugation compared to nitrogen-based analogues.

Substituent Variations on the Chromen-2-one Core

Compound Name Core Modification Yield Key Property Reference
4-Methyl-7-(2-hydroxyethoxy)-2H-chromen-2-one -O-(CH₂)₂-OH at 7-position 81% Hydrophilicity; ESI-MS m/z 221.1
3-Hexyl-4-methyl-7-(3-oxobutan-2-yloxy)-2H-chromen-2-one Hexyl at 3-position; ketone at 7-position N/A Lipophilicity; antiviral potential

Comparison :

  • The 4-methyl group in the target compound enhances chromen-2-one stability, while 3-hexyl derivatives (e.g., ) increase lipophilicity for membrane penetration.

Biological Activity

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, also known as a chlorodimethylsilyl derivative of coumarin, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19ClO3Si
  • Molecular Weight : 310.85 g/mol
  • CAS Number : 129119-77-3
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that coumarin derivatives can scavenge free radicals effectively.
  • Antimicrobial Properties :
    • Research indicates that chlorinated compounds often possess antimicrobial activities. The presence of the chlorodimethylsilyl group may enhance the compound's ability to inhibit bacterial growth.
  • Anti-inflammatory Effects :
    • Some coumarin derivatives have been noted for their anti-inflammatory properties. The specific mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may have anticancer effects, particularly against specific cancer cell lines. Mechanistic studies are needed to elucidate the pathways involved.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Free Radical Scavenging : The coumarin structure is known for its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Some studies indicate that coumarins can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds and derivatives:

StudyFindings
Demonstrated significant antioxidant activity in vitro, with IC50 values comparable to established antioxidants.
Investigated antimicrobial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
Found potential anticancer effects in human cancer cell lines, with evidence of apoptosis induction through caspase activation.

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